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molecular formula C7H12N2O B7869095 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile

Cat. No. B7869095
M. Wt: 140.18 g/mol
InChI Key: SGQOSZCZBSODLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557215B2

Procedure details

The method follows that of S3 using 2-pyrrolidinemethanol (24.27 g, 0.241 mol), BrCH2CN (31.81 g, 0.265 mol), Et3N (37 mL, 0.265 mol) and dry THF (150 mL). The product was obtained as a straw-coloured oil (21.60 g, 64%) after purification by flash chromatography using ether/CH3OH (19:1). δH (250 MHz; CDCl3); 1.5-2.0 (m, 5H, CH2CH2CH2, CH2CH2CH, OH), 2.7 (m, 1H), 2.85 (m, 1H), 3.05 (m, 1H), 3.45 (2×d, 1H, J=4 Hz and J=11 Hz, 1×CHCH2OH), 3.65 (2×d, 1H, J=4 Hz and 11 Hz, 1×CHCH2OH) and 3.75 (d, 2H, NCH2CN); δC(62.9 MHz; CDCl3); 23.37, 27.45, 40.96, 53.95, 62.43, 63.06 and 115.48(CN); IR υmax/cm−1; 3375 (NH2), 3300 (NH2), 3200 (OH), 2970-2800 (CH2, CH3), 1600, 1475, 1375, 1230 and 1060; FAB MS, m/z(M+H)+ 141.
Quantity
24.27 g
Type
reactant
Reaction Step One
Quantity
31.81 g
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][OH:7].Br[CH2:9][C:10]#[N:11].CCN(CC)CC>C1COCC1>[OH:7][CH2:6][CH:2]1[CH2:3][CH2:4][CH2:5][N:1]1[CH2:9][C:10]#[N:11]

Inputs

Step One
Name
Quantity
24.27 g
Type
reactant
Smiles
N1C(CCC1)CO
Step Two
Name
Quantity
31.81 g
Type
reactant
Smiles
BrCC#N
Step Three
Name
Quantity
37 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1N(CCC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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